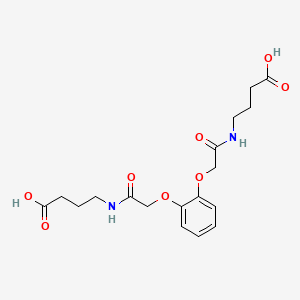

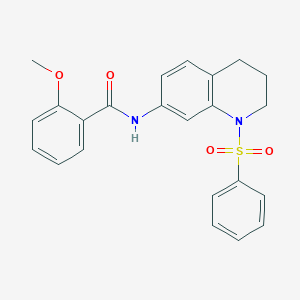

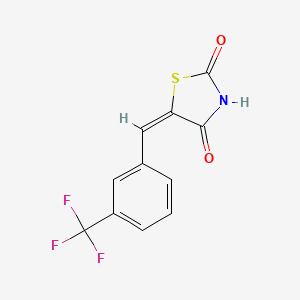

![molecular formula C16H22BNO5 B2879368 Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate CAS No. 2377607-09-3](/img/structure/B2879368.png)

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate” is a chemical compound. It is a derivative of phenylboronic ester . This compound is often used in the field of medicine and as a chemical intermediate .

Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . The structures of the synthesized compounds were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Chemical Reactions Analysis

Phenyl borate, an intermediate in the synthesis of this compound, is widely used in biology, organic synthesis, catalysis, and crystal engineering . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint . The compound is a solid at room temperature .Applications De Recherche Scientifique

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It’s used in the protection of diols due to its high stability and reactivity. It facilitates the synthesis of complex molecules through reactions like Suzuki coupling, which is pivotal in creating cross-linked polymers and pharmaceuticals .

Drug Development

In the pharmaceutical industry, this compound is utilized as a precursor in the synthesis of various drugs. Its boronic ester moiety is instrumental in the development of enzyme inhibitors and ligand drugs, which are essential for creating targeted therapies for diseases like cancer .

Biological Applications

The boronate group within this compound allows for its use in biological applications, such as the development of fluorescent probes. These probes can detect biomolecules like hydrogen peroxide, sugars, and catecholamines, which are vital for understanding cellular processes .

Material Science

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate can be used in the creation of novel materials. Its unique chemical structure makes it suitable for forming polymers with specific properties, which can be used in various industries, from electronics to biodegradable materials .

Analytical Chemistry

In analytical chemistry, this compound’s derivatives are used as standards and reagents. They help in the accurate quantification and identification of chemical substances through techniques like mass spectrometry and chromatography .

Environmental Science

The compound’s derivatives can act as sensors for environmental pollutants. They can bind to specific ions or molecules, allowing for the detection and measurement of contaminants in water and soil, aiding in environmental monitoring and cleanup efforts .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-8-6-11(7-9-12)14(20)18-10-13(19)21-5/h6-9H,10H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGSNCMXRQFHAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

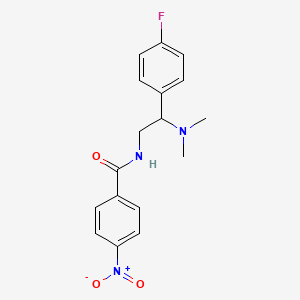

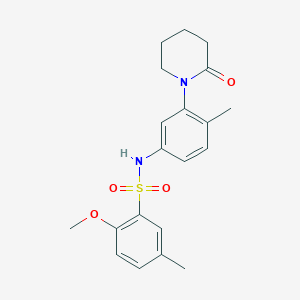

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)

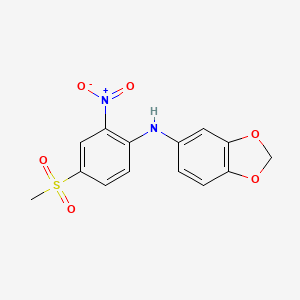

![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)

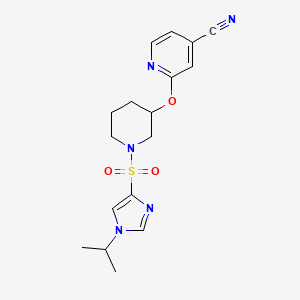

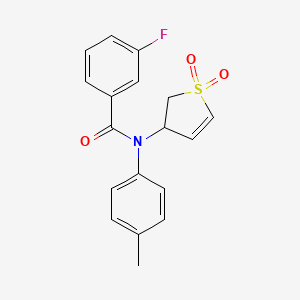

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)

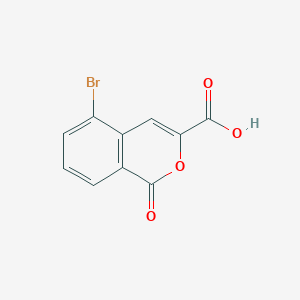

![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)